molecular formula C16H14Cl2O2 B1327479 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-07-7

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327479
CAS No.: 898774-07-7
M. Wt: 309.2 g/mol
InChI Key: QURMTIUAUKDCDV-UHFFFAOYSA-N
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Description

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol . This propiophenone derivative features a dichlorinated aromatic ketone core linked via a three-carbon chain to a 2-methoxyphenyl group, a structure that serves as a versatile intermediate in synthetic organic chemistry . As a building block, it is valuable for exploring structure-activity relationships in medicinal chemistry and for the synthesis of more complex molecules, particularly through modifications at the ketone functionality or the aromatic rings . The compound requires cold-chain transportation and is intended for research purposes in a controlled laboratory environment . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are encouraged to consult the product's safety data sheet (SDS) and the scientific literature for specific applications and handling procedures. For more detailed specifications, please contact our scientific support team.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURMTIUAUKDCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644200
Record name 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-07-7
Record name 1-Propanone, 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation as the Core Synthetic Route

The primary and most reliable method for synthesizing 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is the Friedel-Crafts acylation reaction . This method is widely used for propiophenone derivatives and involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.

Key Reaction Components:

  • Acylating Agent: 3,5-dichlorobenzoyl chloride (or the corresponding acyl chloride derivative)
  • Aromatic Substrate: 2-methoxyphenylpropane or a related aromatic compound
  • Catalyst: Aluminum chloride (AlCl₃), a strong Lewis acid
  • Solvent: Anhydrous solvents such as dichloromethane or carbon disulfide to maintain anhydrous conditions
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent hydrolysis of acyl chloride and side reactions
  • Temperature: Typically maintained at low temperatures (0–5°C) to control reaction rate and minimize side reactions such as over-acylation or polymerization.

Detailed Synthetic Procedure

  • Preparation of Acyl Chloride:
    The 3,5-dichlorobenzoic acid is converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) under reflux conditions.

  • Acylation Reaction:
    The acyl chloride is slowly added to a cooled solution of 2-methoxyphenylpropane and AlCl₃ under anhydrous conditions. The reaction mixture is stirred at low temperature to ensure controlled acylation.

  • Workup:
    After completion, the reaction is quenched with ice-cold water or dilute acid to decompose the complex and extract the product.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography using silica gel) to obtain pure this compound.

Reaction Optimization Parameters

Parameter Typical Conditions Notes
Catalyst amount 1.0 to 1.5 equivalents of AlCl₃ Excess catalyst can lead to side reactions
Temperature 0–5°C Controls reaction rate and selectivity
Molar ratio (Acyl chloride : Aromatic) 1:1 to 1:1.2 Slight excess of aromatic substrate preferred
Solvent Anhydrous dichloromethane or CS₂ Prevents hydrolysis of acyl chloride
Reaction time 2–6 hours Monitored by TLC or HPLC

Analytical and Research Findings on Preparation

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic aromatic proton signals influenced by the dichloro substitution pattern and methoxy group, with methoxy protons resonating around δ 3.8–4.0 ppm.
    • ^13C NMR confirms the carbonyl carbon resonance near δ 190–200 ppm, consistent with propiophenone derivatives.
  • Mass Spectrometry (MS):

    • High-resolution MS confirms the molecular ion peak at m/z 309.2, consistent with the molecular formula C16H14Cl2O2.
    • Fragmentation patterns support the presence of dichlorophenyl and methoxyphenyl moieties.
  • Chromatography:

    • Purity is assessed by HPLC using C18 columns with acetonitrile/water gradients and UV detection at 254 nm, typically achieving >95% purity after purification.

Yield and Purity Data

Parameter Value
Typical Yield 65–80%
Melting Point Data not widely reported; expected in 100–130°C range based on analogs
Purity (HPLC) >95% after purification

Comparative Notes on Related Compounds

  • The preparation of 3',5'-dichloro derivatives is similar to 3',4'-dichloro analogs, with positional isomerism affecting reactivity and purification.
  • Electron-withdrawing chlorine substituents increase the electrophilicity of the acyl chloride, facilitating acylation but requiring careful temperature control to avoid side reactions.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome
Acyl chloride synthesis 3,5-dichlorobenzoic acid + SOCl₂, reflux Formation of 3,5-dichlorobenzoyl chloride
Friedel-Crafts acylation 3,5-dichlorobenzoyl chloride + 2-methoxyphenylpropane + AlCl₃, 0–5°C, inert atmosphere Introduction of propiophenone moiety
Workup Quenching with ice water or dilute acid Decomposition of catalyst complex
Purification Recrystallization or chromatography Isolation of pure product
Characterization NMR, MS, HPLC Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form different substituted products

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropiophenones

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H16Cl2O
  • Molecular Weight : 309.2 g/mol
  • IUPAC Name : 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one

The compound features a propiophenone backbone with dichloro and methoxy substituents, which influence its reactivity and biological properties.

Medicinal Chemistry

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant inhibition against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : The compound has been observed to induce apoptosis in cancer cell lines. A notable study demonstrated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce pro-inflammatory cytokine levels, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes .

Material Science

Due to its aromatic properties, this compound is also utilized in the production of specialty chemicals and materials, including fragrances and flavoring agents. Its stability and reactivity make it suitable for industrial applications where specific chemical properties are required .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokine levels

Anticancer Activity Study

A detailed study explored the effects of varying concentrations of this compound on several human cancer cell lines. The results indicated a clear dose-dependent response, highlighting its potential as a therapeutic agent in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between appropriate starting materials under controlled conditions. Various derivatives can be synthesized to enhance biological activity or modify pharmacological profiles.

Table 2: Synthetic Routes and Derivatives

Compound NameSynthesis MethodBiological Activity
4'-Cyano-3-(2-methoxyphenyl)propiophenoneNucleophilic substitution followed by cyclizationAntimicrobial, anticancer
2',5'-Dichloro-3-(2-methoxyphenyl)propiophenoneChlorination followed by purificationEnhanced antimicrobial effects

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3',5'-dichloro-3-(2-methoxyphenyl)propiophenone and related compounds, with supporting data from diverse sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound (Target) C₁₆H₁₄Cl₂O₂ 323.2 3',5'-Cl; 2-OCH₃ on phenyl Inferred chiral resolution potential due to methoxy group ; limited commercial availability .
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone C₁₇H₁₆Cl₂O 307.21 2',5'-Cl; 2,3-CH₃ on phenyl Used in synthetic intermediates; higher lipophilicity due to methyl groups .
3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone C₁₆H₁₄Cl₂OS 325.25 3',5'-Cl; 2-SCH₃ on phenyl Thiomethyl group enhances metabolic stability; commercial availability noted .
2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone C₁₆H₁₄Cl₂O₂ 323.2 2',6'-Cl; 2-OCH₃ on phenyl Discontinued in commercial catalogs; steric effects from 2',6'-Cl may hinder reactivity .
2',3'-Dichloro-3-(4-methylphenyl)propiophenone C₁₆H₁₄Cl₂O 305.19 2',3'-Cl; 4-CH₃ on phenyl No significant hazards reported; used in pharmaceutical intermediates .
2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone C₁₆H₁₁Cl₂F₃O 347.17 2',6'-Cl; 3-CF₃ on phenyl Trifluoromethyl group increases electronegativity; research chemical with 97% purity .

Key Findings:

Substituent Position Effects: Chlorine at 3',5' positions (target compound) vs. 2',5' or 2',6' (analogs) alters steric hindrance and electronic distribution. For example, 2',6'-dichloro derivatives are associated with reduced reactivity due to steric crowding .

Functional Group Influence: Thiomethyl analogs (e.g., 3',5'-dichloro-3-(2-thiomethylphenyl)propiophenone) exhibit higher molecular weights and improved metabolic stability compared to methoxy derivatives .

Commercial and Synthetic Relevance: The target compound is less documented in commercial catalogs compared to analogs like thiomethyl or trifluoromethyl derivatives . Safety data for propiophenone derivatives (e.g., non-hazardous classification of propiophenone ) suggest low acute toxicity, but chloro-substituted variants may require specialized handling .

Biological Activity

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is a synthetic compound with notable potential in pharmacological applications. Its molecular structure, characterized by two chlorine substituents and a methoxy group on the phenyl ring, suggests a variety of biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄Cl₂O₂
  • Molecular Weight : 309.19 g/mol

The compound features a dichlorinated phenyl ring and a methoxy group, which significantly influence its reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties similar to other compounds in its class. Research has shown that related compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess similar capabilities.

Comparative Antimicrobial Activity Table

CompoundActivityNotes
This compoundPotentially antimicrobialFurther studies needed
2',4'-Dichloro-3-(3-methoxyphenyl)propiophenoneAntibacterial activity confirmedSimilar structure
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenoneAntimicrobial properties reportedVariation in methoxy position

Research has explored the cytotoxic effects of this compound on various cell lines. Studies suggest that the compound may induce cytotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, in vitro assays have shown that similar compounds can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production, leading to cell death .

Cytotoxicity Study Findings

  • Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)
  • Findings : The compound exhibited concentration-dependent cytotoxic effects, with higher potency observed against U-87 cells compared to MDA-MB-231 cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The position of chlorine and methoxy groups plays a critical role in determining its reactivity and interaction with biological targets.

SAR Insights

  • Chlorine Substitution : Enhances lipophilicity, potentially increasing membrane permeability.
  • Methoxy Group : May contribute to electron-donating properties, affecting binding interactions with target proteins.

Case Studies

  • Anticancer Activity : A study evaluating various derivatives of similar structures found that some exhibited significant anticancer activity, suggesting that this compound could be further explored as a potential anticancer agent .
  • Neurotoxicity Assessment : Investigations into neurotoxic effects of structurally related compounds revealed mechanisms involving calcium dysregulation and mitochondrial impairment, which may also be relevant for understanding the toxicity profile of this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For optimization, control variables such as temperature (70–90°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst selection (e.g., AlCl₃ for acylation). Monitoring reaction progress via TLC or HPLC is critical. Purification often employs column chromatography using silica gel and gradient elution (hexane/ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and chlorine/methoxy group integration. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in airtight containers at room temperature away from oxidizers. Waste disposal must follow institutional guidelines for halogenated organics, utilizing licensed hazardous waste contractors .

Advanced Research Questions

Q. How can steric hindrance from the 2-methoxyphenyl group be mitigated during synthesis to improve yield?

  • Methodology : Introduce directing groups (e.g., boronates) to enhance regioselectivity. Computational modeling (DFT) predicts reactive sites, guiding solvent choice (e.g., DMF for polar aprotic environments) or microwave-assisted synthesis to reduce reaction time and steric clashes .

Q. What strategies resolve contradictions in regioselectivity data observed in halogenation or functionalization reactions?

  • Methodology : Perform kinetic vs. thermodynamic control experiments. Use low-temperature NMR to trap intermediates. Compare experimental results with computational predictions (e.g., Hammett substituent constants) to identify electronic vs. steric dominance .

Q. How can environmental degradation pathways of this compound be studied to assess ecotoxicological risks?

  • Methodology : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light). Analyze degradation products via LC-MS/MS. Use OECD guidelines for biodegradability testing and model bioaccumulation potential with logP values .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel synthetic applications?

  • Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate with experimental kinetic studies .

Key Notes

  • Synthesis Challenges : Chlorine substituents may induce electron withdrawal, complicating nucleophilic attacks. Use Pd-catalyzed cross-coupling for selective modifications .
  • Safety : PAC-3 exposure limits (140 mg/m³) for analogous chlorinated compounds suggest stringent ventilation requirements .

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